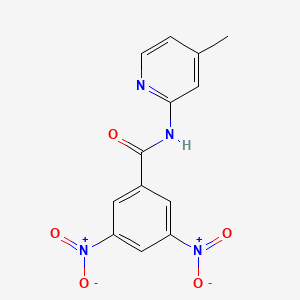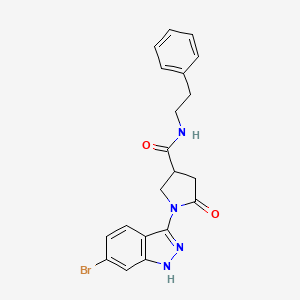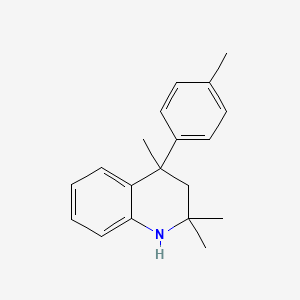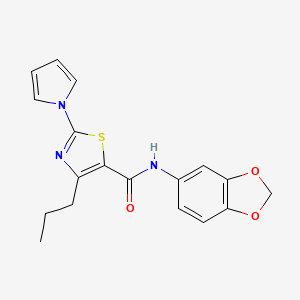
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a benzamide core substituted with a 4-methylpyridin-2-yl group and two nitro groups at the 3 and 5 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide typically involves the reaction of 4-methyl-2-aminopyridine with 3,5-dinitrobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-methyl-2-aminopyridine attacks the carbonyl carbon of 3,5-dinitrobenzoyl chloride, resulting in the formation of the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(4-methylpyridin-2-yl)-3,5-diaminobenzamide.
Substitution: Formation of N-(4-methylpyridin-2-yl)-3,5-diaminobenzamide derivatives.
Oxidation: Formation of N-(4-carboxypyridin-2-yl)-3,5-dinitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of antimicrobial and anticancer agents.
Industrial Processes: This compound can serve as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation . The presence of nitro groups and the pyridine ring can facilitate binding to target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
N-(4-methylpyridin-2-yl)thiourea: This compound has a thiourea group instead of the benzamide moiety and exhibits different chemical reactivity and biological activity.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound contains a thiophene ring instead of the benzene ring and has been studied for its antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and pyridine groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10N4O5 |
|---|---|
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H10N4O5/c1-8-2-3-14-12(4-8)15-13(18)9-5-10(16(19)20)7-11(6-9)17(21)22/h2-7H,1H3,(H,14,15,18) |
InChI-Schlüssel |
GJCNDHSFAUHADH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B11029813.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029824.png)
![(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11029836.png)
![Methyl {[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11029842.png)
![Ethyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11029849.png)


![N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11029857.png)

![N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11029876.png)
![methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11029877.png)



